molecular formula C10H20N2O B1424498 1-(Oxan-4-yl)-1,4-diazepane CAS No. 1184240-18-3

1-(Oxan-4-yl)-1,4-diazepane

Cat. No.: B1424498
CAS No.: 1184240-18-3
M. Wt: 184.28 g/mol
InChI Key: PHUQGIXTOHOPQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxan-4-yl)-1,4-diazepane is a heterocyclic compound that features a seven-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxan-4-yl)-1,4-diazepane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,4-diaminobutane with 1,4-dioxane in the presence of a suitable catalyst can yield this compound. The reaction typically requires heating and may be carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxan-4-yl)-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides.

Major Products Formed:

Scientific Research Applications

1-(Oxan-4-yl)-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 1-(Oxan-4-yl)-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

  • 1-(Oxan-4-yl)-4-oxocyclohexane-1-carbonitrile
  • 1-(Tetrahydro-2H-pyran-4-yl)ethanone
  • Tetrahydropyran derivatives

Comparison: 1-(Oxan-4-yl)-1,4-diazepane is unique due to its seven-membered ring structure containing both nitrogen and oxygen atoms. This structural feature distinguishes it from other similar compounds, which may have different ring sizes or lack the combination of nitrogen and oxygen atoms. The presence of both nitrogen and oxygen in the ring can impart distinct chemical reactivity and biological activity, making this compound a valuable compound for various applications .

Properties

IUPAC Name

1-(oxan-4-yl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-4-11-5-7-12(6-1)10-2-8-13-9-3-10/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUQGIXTOHOPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Oxan-4-yl)-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-(Oxan-4-yl)-1,4-diazepane
Reactant of Route 3
Reactant of Route 3
1-(Oxan-4-yl)-1,4-diazepane
Reactant of Route 4
1-(Oxan-4-yl)-1,4-diazepane
Reactant of Route 5
1-(Oxan-4-yl)-1,4-diazepane
Reactant of Route 6
1-(Oxan-4-yl)-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.